molecular formula C5H11ClO2S B2545277 Chloromethyl tert-butyl sulfone CAS No. 24824-96-2

Chloromethyl tert-butyl sulfone

Cat. No.: B2545277
CAS No.: 24824-96-2
M. Wt: 170.65
InChI Key: TUCJVIHBZWDFJZ-UHFFFAOYSA-N
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Description

Chloromethyl tert-butyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is particularly notable for its utility in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl tert-butyl sulfone can be synthesized through several methods. One common approach involves the reaction of tert-butyl sulfinyl chloride with chloromethane in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl tert-butyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chloromethyl tert-butyl sulfone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl phenyl sulfone
  • Chloromethyl p-tolyl sulfone
  • N,N-dimethyl chloromethane sulfonamide

Uniqueness

Chloromethyl tert-butyl sulfone is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selectivity is crucial .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

2-(chloromethylsulfonyl)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(2,3)9(7,8)4-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJVIHBZWDFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-96-2
Record name 2-chloromethanesulfonyl-2-methylpropane
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